![molecular formula C11H13NO2 B3080289 3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine CAS No. 1082806-61-8](/img/structure/B3080289.png)
3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine
Vue d'ensemble
Description
“3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine” is a chemical compound that contains a pyrrolidine ring substituted with a benzo[d][1,3]dioxol-5-yl group . The compound has a molecular formula of C11H13NO2 and a molecular weight of 191.23 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent . Chalcones were prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the structure of a similar compound, “3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride”, has been analyzed using NMR, IR, and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, a similar compound, “3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride”, has a molecular formula of C10H7ClO3, an average mass of 210.614 Da, and a monoisotopic mass of 210.008377 Da .Applications De Recherche Scientifique
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a component of the 3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine structure, is significantly utilized in medicinal chemistry for developing treatments for human diseases. This interest stems from its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage. Various bioactive molecules with target selectivity characterized by the pyrrolidine ring have been reported, highlighting its importance in drug discovery. The synthesis and functionalization of the pyrrolidine ring, including derivatives like pyrrolizines and pyrrolidine-2,5-diones, demonstrate the ring's flexibility in drug design. This flexibility facilitates the creation of compounds with varying biological profiles, driven by the stereochemistry and spatial orientation of substituents, which can lead to different binding modes with proteins (Li Petri et al., 2021).
Pyrrolidine-based Compounds in Biological Activity
Research highlights the pyrrolidine scaffold's pivotal role in synthesizing compounds with diverse biological activities. This includes the development of novel central nervous system (CNS) acting drugs, where functional chemical groups containing heteroatoms such as nitrogen (N), found in pyrrolidine, are identified as key molecules. These compounds span a wide range of CNS effects, from depression to convulsion, underscoring the pyrrolidine structure's potential in creating varied therapeutic agents (Saganuwan, 2017).
Mécanisme D'action
Target of Action
Related compounds have shown activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
A related compound has been noted to have high gi absorption and is bbb permeant , suggesting potential bioavailability.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Action Environment
It’s worth noting that the stability of related compounds can be influenced by factors such as light and temperature .
Analyse Biochimique
Biochemical Properties
3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds. Additionally, this compound has been observed to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. For instance, this compound can induce cell cycle arrest and promote apoptosis in cancer cell lines, such as HeLa and MCF-7 cells . Additionally, this compound has been observed to modulate gene expression, leading to changes in the expression levels of key regulatory genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. Additionally, this compound can activate transcription factors, leading to changes in gene expression and subsequent cellular responses . These molecular interactions underpin the compound’s ability to modulate cellular processes and influence cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exert biological effects . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth in cancer models. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of careful dose optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s. These enzymes facilitate the oxidation and subsequent metabolism of the compound, leading to the formation of various metabolites . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to accumulate in specific tissues . Additionally, binding proteins can facilitate the compound’s localization to particular cellular compartments, influencing its biological activity and effects .
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound has been observed to localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localization dynamics are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-10-11(14-7-13-10)5-8(1)9-3-4-12-6-9/h1-2,5,9,12H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVSXGNTMOKANQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281738 | |
| Record name | Pyrrolidine, 3-(1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082806-61-8 | |
| Record name | Pyrrolidine, 3-(1,3-benzodioxol-5-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082806-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 3-(1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


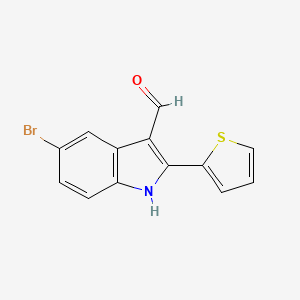
![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080210.png)
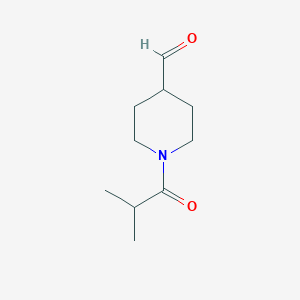
![2,4,6-Trichloro-5-[(trifluoromethyl)sulfanyl]pyrimidine](/img/structure/B3080230.png)
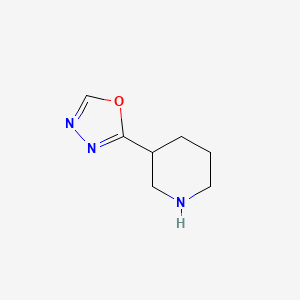
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080244.png)
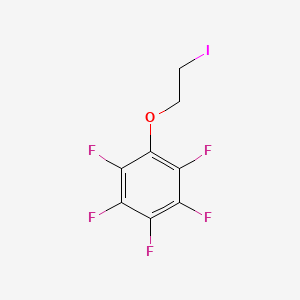
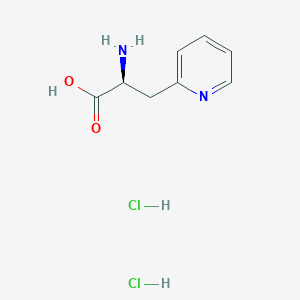
![[(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B3080278.png)

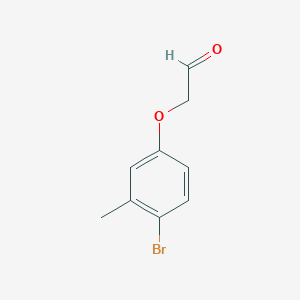
![5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid](/img/structure/B3080303.png)
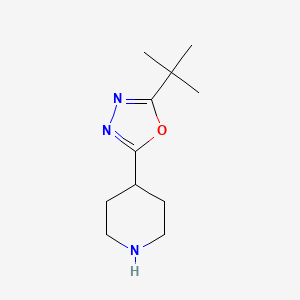
![4-[(3-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080323.png)
